molecular formula C41H35ClN6O B047784 N-Trityl Losartan Carboxaldehyde CAS No. 120568-18-5

N-Trityl Losartan Carboxaldehyde

货号: B047784
CAS 编号: 120568-18-5
分子量: 663.2 g/mol
InChI 键: YMCPYGMMJJBRHX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

N-Trityl Losartan Carboxaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Pharmaceutical Applications

1.1. Angiotensin II Receptor Antagonism

N-Trityl Losartan Carboxaldehyde retains biological activity similar to its parent compound, Losartan. It functions primarily as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to the AT1 receptor. This mechanism is crucial in managing conditions such as hypertension and heart failure.

1.2. Isotopic Labeling for Pharmacokinetic Studies

The compound's isotopic labeling (as seen in derivatives like N-Trityl Losartan-d4 Carboxaldehyde) is particularly beneficial for pharmacokinetic studies. The deuterium atoms allow for precise tracking of drug metabolism and distribution within biological systems. This application is vital for understanding the pharmacodynamics and pharmacokinetics of drugs.

Analytical Chemistry

2.1. Method Development and Validation

This compound is utilized in analytical method development and validation processes, particularly for Abbreviated New Drug Applications (ANDA). Its role as an impurity standard helps ensure compliance with regulatory guidelines during the commercial production of Losartan and related formulations .

2.2. Quality Control

In quality control laboratories, this compound serves as a reference standard for impurity profiling, which is essential for maintaining the integrity of pharmaceutical products .

Research Studies and Case Analyses

3.1. Binding Affinity Studies

Research involving this compound focuses on its binding affinity to angiotensin II receptors, elucidating how structural modifications influence therapeutic efficacy. Such studies are critical for optimizing drug design and enhancing treatment outcomes in cardiovascular diseases.

3.2. Metabolic Pathway Analysis

Case studies have demonstrated the utility of this compound in metabolic pathway analysis, where its isotopic labeling allows researchers to trace metabolic fates of drugs in vivo, providing insights into their safety and efficacy profiles.

相似化合物的比较

N-Trityl Losartan Carboxaldehyde can be compared with other derivatives of Losartan, such as:

These compounds share similar chemical properties but differ in their specific applications and stability profiles. This compound is unique due to its balance of stability and reactivity, making it a versatile intermediate in pharmaceutical synthesis .

生物活性

N-Trityl Losartan Carboxaldehyde is a derivative of Losartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension. This compound has garnered attention due to its enhanced stability and solubility, attributed to the presence of a trityl group. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₄₁H₃₅ClN₆O
Molecular Weight667.234 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

The presence of the trityl group not only enhances its solubility but also stabilizes the compound for various biological interactions.

This compound functions primarily as an angiotensin II receptor antagonist. It blocks the binding of angiotensin II to the AT1 receptor, which plays a crucial role in regulating blood pressure and fluid balance. This mechanism is pivotal for its application in treating cardiovascular diseases, similar to its parent compound, Losartan .

Biological Activity and Pharmacokinetics

Research indicates that this compound exhibits biological activity comparable to that of Losartan. Its isotopic labeling (in the case of N-Trityl Losartan-d4 Carboxaldehyde) allows for advanced pharmacokinetic studies and metabolic pathway analysis. The compound's modifications influence its receptor interactions and therapeutic efficacy.

Case Studies

  • Hypertension Management : In clinical studies, Losartan has shown significant efficacy in reducing blood pressure compared to other antihypertensive agents. The LIFE study demonstrated that Losartan was superior to atenolol in preventing adverse cardiovascular events .
  • Metabolic Studies : The isotopic variants of this compound have been utilized in metabolic studies to track drug distribution within biological systems, providing insights into its pharmacodynamics and potential side effects.
  • Anti-inflammatory Effects : The aldehyde metabolite EXP3179 (related to Losartan) has been noted for its anti-inflammatory properties, inhibiting cyclooxygenase-2 (COX-2) expression without AT1 receptor blocking activity. This suggests potential therapeutic roles beyond hypertension management .

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds:

Compound NameMolecular FormulaKey Features
This compoundC₄₁H₃₅ClN₆ONon-deuterated version; widely used in research
N-Trityl Losartan-D3 CarboxaldehydeC₄₁D₃H₃₂ClN₆OUseful for isotopic labeling studies
N-Trityl Losartan-D4 CarboxaldehydeC₄₁D₄H₃₁ClN₆OEnhanced stability; used for metabolic studies

常见问题

Basic Research Questions

Q. What is the role of N-Trityl Losartan Carboxaldehyde in Losartan metabolism, and how is it identified in experimental systems?

this compound is a key intermediate metabolite in the biotransformation of Losartan, an angiotensin II receptor antagonist. It is formed during hepatic metabolism and serves as a precursor to active carboxylic acid derivatives. Identification typically involves liquid chromatography-mass spectrometry (LC-MS) to track its formation and degradation in in vitro systems (e.g., microsomal assays). Structural confirmation is achieved via NMR and high-resolution MS, with reference standards (e.g., CAS 133910-00-6) used for calibration .

Q. What synthetic methodologies are employed to produce this compound for research purposes?

Synthesis involves tritylation of Losartan intermediates to protect reactive sites (e.g., tetrazole groups) during derivatization. A common route includes:

  • Step 1 : Reaction of Losartan with trityl chloride under anhydrous conditions.
  • Step 2 : Oxidation of the hydroxymethyl group to the aldehyde using mild oxidizing agents (e.g., MnO₂). Purity is validated via reverse-phase HPLC (C18 columns, acetonitrile/water gradients) and quantified using certified reference materials (e.g., T888850) .

Q. How is this compound utilized as a reference standard in analytical workflows?

It is critical for quantifying Losartan metabolites in pharmacokinetic studies. Researchers prepare calibration curves using serial dilutions (e.g., 0.1–100 µg/mL in methanol) and validate method accuracy with spike-recovery experiments in biological matrices (plasma, urine). Cross-reactivity with structurally similar impurities (e.g., N-Trityl-deshydroxymethyl Losartan) must be assessed to avoid false positives .

Advanced Research Questions

Q. How can experimental design optimize the study of this compound’s COX-2 inhibitory activity?

A factorial design is recommended to evaluate variables such as concentration (1–50 µM), incubation time (6–24 hours), and cell type (e.g., endothelial cells vs. macrophages). Key endpoints include:

  • COX-2 mRNA suppression : Quantified via qRT-PCR using primers specific for human COX-2.
  • Prostaglandin inhibition : Measured via ELISA for thromboxane A₂ (TXA₂) and PGF₂α. Evidence shows that 1 µM this compound reduces ICAM-1 mRNA by >50% in endothelial cells, independent of AT1-R blockade .

Q. What analytical challenges arise when quantifying this compound in complex matrices, and how are they resolved?

Challenges include matrix interference (e.g., phospholipids in plasma) and instability of the aldehyde group. Solutions:

  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the analyte.
  • Stabilization : Derivatization with hydrazine reagents (e.g., 2,4-dinitrophenylhydrazine) to form stable hydrazones.
  • Detection : Ultra-performance LC (UPLC) coupled with tandem MS (MRM mode) for sensitivity (LOQ ≤ 1 ng/mL) .

Q. How do researchers reconcile contradictions in reported metabolic pathways involving this compound?

Discrepancies arise from species-specific metabolism (e.g., rodents vs. humans) and enzyme polymorphisms (CYP2C9 vs. CYP3A4 dominance). To address this:

  • Comparative studies : Parallel in vitro assays using human/rat hepatocytes.
  • Isotopic labeling : Use of deuterated analogs (e.g., N-Trityl Losartan-d3 Carboxaldehyde) to track metabolic fate. For example, human hepatocytes show faster conversion to carboxylic acid derivatives compared to rodent models .

Q. What structural modifications of this compound enhance its anti-inflammatory efficacy without compromising stability?

Modifications focus on:

  • Trityl group substitution : Replacing triphenylmethyl with bulkier groups (e.g., tris(4-fluorophenyl)methyl) to improve metabolic stability.
  • Aldehyde masking : Prodrug strategies (e.g., ethoxyethyl protection) to reduce reactivity. In vitro data indicate that N-1-Ethoxyethyl Losartan Carboxaldehyde (CAS 165276-40-4) retains COX-2 inhibition while extending half-life in plasma by 3-fold .

Q. Methodological Guidelines

  • Experimental Design : Use multivariate approaches (e.g., full factorial designs) to optimize parameters like solvent systems, temperature, and catalyst ratios .
  • Data Validation : Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. fluorescence detection) to ensure reproducibility .
  • Safety Protocols : Handle aldehyde derivatives in fume hoods with appropriate PPE (nitrile gloves, lab coats) due to potential respiratory irritation .

属性

IUPAC Name

2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H35ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-45-46-48(40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCPYGMMJJBRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H35ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470120
Record name N-Trityl Losartan Carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120568-18-5
Record name N-Trityl Losartan Carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This Step A compound can be prepared as described in Example 3, Step A except that 2-butyl-1-[(2'-{N-triphenylmethyltetrazol-5-yl}{1,1'-biphenyl}-4-yl)methyl]-4-chloro-1H-imidazole-5-methanol can be used as the starting material for the oxidation instead of 2-butyl-1-[(2'-t-butoxycarbonylbiphen-4-yl)methyl]-5-chloro-1H-imidazole-4-methanol.
Name
2-butyl-1-[(2'-t-butoxycarbonylbiphen-4-yl)methyl]-5-chloro-1H-imidazole-4-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a DMF (150 mL) solution of 5-(4′-bromomethyl-biphenyl-2-yl)-1-trityl-1H-tetrazole (30 g, 53.8 mmol) was added 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde (10 g, 53.8 mmol) and K2CO3 (7.4 g, 53.8 mmol). The mixture was stirred at room temperature overnight. EtOAc (500 mL) was added and the organic was washed three times with a NaHCO3 solution (200 mL) followed by saturated aqueous NaCl (200 mL). Solvent was removed and purification was achieved by silica gel chromatography (50:50 EtOAc:hexanes) using an isocratic gradient to provide intermediate (11a) a white solid (41 g). MS m/z: [M+H+] calcd for C41H35ClN6O, 663.26; found 663.4. 1H-NMR (d4-MeOH): 0.83 (m, 3H), 1.26 (m, 2H), 1.53 (m, 2H), 2.53 (m, 2H), 5.56 (s, 2H), 6.87-6.96 (m, 8H), 7.05 (m, 2H), 7.25-7.43 (m, 10H), 7.53-7.58 (m, 2H), 7.84 (d, 1H), 9.73 (s, 1H).
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 0.765 g of the product of Example 1 in 20 ml of 1,2-dichloroethane is sonicated under argon for 18 hours with 0.517 g of manganese dioxide. An additional 2 g of manganese dioxide is added and sonication continued for 2 hours. The reaction reaction mixture is filtered through diatomaceous earth which is washed with 500 ml of methylene chloride. The filtrate is concentrated in vacuo to give 0.696 g of the desired product as a solid. FAB MASS SPEC 685(M+Na).
Quantity
0.765 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.517 g
Type
catalyst
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。